Tomelukast - 88107-10-2

Tomelukast

Catalog Number: EVT-285946
CAS Number: 88107-10-2
Molecular Formula: C16H22N4O3
Molecular Weight: 318.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tomelukast is a leukotriene receptor antagonist (also known as a leukotriene modifier) []. It belongs to a class of drugs that work by interfering with the action of leukotrienes [].

Montelukast

Compound Description: Montelukast, similar to Tomelukast, functions as a leukotriene receptor antagonist, specifically targeting the CysLT1 receptor. It is clinically utilized in the management of asthma and allergic rhinitis. [, ]

Relevance: Both Montelukast and Tomelukast belong to the class of leukotriene receptor antagonists and share a similar mechanism of action by blocking leukotriene signaling. [] Structurally, they possess comparable pharmacophores, contributing to their shared pharmacological profile. These similarities highlight their relevance in understanding the structure-activity relationship of leukotriene receptor antagonists and their therapeutic potential in respiratory diseases.

Relevance: Zafirlukast, like Tomelukast, acts as a leukotriene receptor antagonist, signifying their shared mechanism in managing respiratory conditions. Although their chemical structures differ, their shared ability to block leukotriene signaling underscores their therapeutic relevance in asthma. []

Pranlukast

Compound Description: Pranlukast is categorized as a leukotriene receptor antagonist, primarily used in the treatment of asthma. []

Relevance: Both Pranlukast and Tomelukast are leukotriene receptor antagonists, suggesting a shared mechanism of action. While their chemical structures differ, their ability to inhibit leukotriene activity underscores their relevance in understanding the structure-activity relationships of this drug class and their therapeutic implications in respiratory diseases. []

Losartan

Compound Description: Losartan is a medication primarily prescribed for hypertension (high blood pressure). It functions as an angiotensin II receptor blocker, a different class than Tomelukast. []

Relevance: While Losartan's primary indication is hypertension and differs mechanistically from Tomelukast, both are noteworthy for containing a tetrazole ring in their structures. [] This structural similarity, despite different mechanisms of action and therapeutic targets, suggests that the tetrazole moiety might contribute to desirable pharmacological properties. Further research could elucidate the specific role of the tetrazole ring in both drugs.

R,R-Glycopyrrolate

Compound Description: R,R-Glycopyrrolate is an anticholinergic medication. Research suggests its potential use in combination with leukotriene inhibitors, including Tomelukast, for treating respiratory diseases. []

Relevance: Although R,R-Glycopyrrolate and Tomelukast belong to different drug classes and exhibit distinct mechanisms, their potential synergy in managing respiratory diseases is notable. [] This potential combination therapy suggests that targeting multiple pathways involved in respiratory conditions could enhance therapeutic outcomes. Further research is needed to investigate the efficacy and safety of this combination.

Alsterpaullone

Compound Description: Alsterpaullone is a small molecule that has shown potential in preclinical studies for repurposing as a treatment for Alzheimer's disease. []

Relevance: Alsterpaullone is identified alongside Tomelukast as a potential candidate for drug repurposing, albeit for a different disease. [] This shared identification as potential candidates for repurposing, although for distinct diseases, highlights a shared ability to potentially modulate biological pathways relevant to disease. Further research is necessary to explore the specific mechanisms and potential therapeutic applications of both compounds.

Ginkgolide A

Compound Description: Ginkgolide A is a natural compound extracted from the Ginkgo biloba tree. It has shown some preclinical evidence of potential for repurposing as a treatment for Alzheimer's disease. []

Relevance: Similar to Tomelukast, Ginkgolide A is highlighted as a potential drug repurposing candidate, although for a different disease. [] Their shared identification, despite different primary applications, suggests a potential for broader therapeutic applications beyond their initial indications. Further research is needed to investigate their mechanisms of action and potential efficacy in various disease contexts.

Chrysin

Compound Description: Chrysin is a natural flavonoid found in plants such as passionflower and chamomile. It has exhibited some potential for repurposing as a treatment for Alzheimer's disease in preclinical studies. []

Relevance: Chrysin, like Tomelukast, is recognized as a potential candidate for drug repurposing, despite targeting a different disease. [] This shared identification underscores the potential for existing compounds to be repurposed for novel therapeutic applications beyond their original indications. Further investigation is necessary to explore the specific mechanisms and potential therapeutic benefits of both compounds.

Ouabain

Compound Description: Ouabain is a cardiac glycoside known to inhibit the sodium-potassium pump. It has shown some potential in preclinical research for repurposing as a treatment for Alzheimer's disease. []

Relevance: Both Ouabain and Tomelukast are identified as potential drug repurposing candidates, although for different diseases. [] This shared characteristic suggests a capacity for broader therapeutic applications beyond their initially intended uses. Further research is crucial to understand their mechanisms of action and assess their potential efficacy and safety in various disease contexts.

Sulindac Sulfide

Compound Description: Sulindac sulfide is the active metabolite of sulindac, a nonsteroidal anti-inflammatory drug (NSAID). It has been investigated for potential repurposing as a treatment for Alzheimer's disease. []

Relevance: Sulindac sulfide, similar to Tomelukast, has been identified as a potential candidate for drug repurposing, albeit for a different disease. [] This commonality highlights the possibility of exploring existing drugs for novel therapeutic applications. Further research is necessary to fully understand their mechanisms of action and assess their potential efficacy and safety in diverse disease settings.

Lorglumide

Compound Description: Lorglumide is a cholecystokinin (CCK) receptor antagonist that has been investigated for potential repurposing as a treatment for Alzheimer's disease. []

Relevance: Lorglumide, like Tomelukast, has been identified as a potential candidate for drug repurposing, although for a different disease. [] This shared characteristic suggests a capacity for broader therapeutic applications beyond their initially intended uses. Further research is crucial to understand their mechanisms of action and assess their potential efficacy and safety in various disease contexts.

Classification
  • Chemical Class: Acetophenones
  • Chemical Formula: C16H22N4O3
  • CAS Number: 88107-10-2
Synthesis Analysis

The synthesis of Tomelukast can be accomplished through a multi-step process, typically involving five key steps from readily available starting materials. The synthesis begins with the formation of the acetophenone core, specifically 1-phenylethanone. This core undergoes several modifications, including:

  1. Hydroxylation: A hydroxy group is introduced at position 2.
  2. Alkylation: A propyl group is added at position 3.
  3. Formation of the Tetrazole Ring: This step replaces a carboxylic acid group, enhancing potency.
  4. Final Modifications: Additional steps may involve functional group transformations to achieve the desired pharmacological properties.

The retrosynthetic analysis reveals that the strategic planning of these steps allows for efficient synthesis while maximizing yield and minimizing by-products .

Molecular Structure Analysis

Tomelukast's molecular structure can be described as follows:

  • Core Structure: The compound features a phenyl group attached to an ethanone backbone.
  • Substituents:
    • Hydroxy group at position 2.
    • Propyl group at position 3.
    • A tetrazole ring that significantly contributes to its biological activity.

The three-dimensional conformation and electronic distribution of Tomelukast are critical for its interaction with leukotriene receptors. The presence of the tetrazole moiety enhances the compound's affinity and selectivity towards specific leukotriene receptors .

Chemical Reactions Analysis

Tomelukast participates in several chemical reactions, primarily involving:

  1. Binding Interactions: The compound binds to leukotriene receptors, preventing the action of leukotrienes such as leukotriene D4 and E4.
  2. Metabolic Reactions: In vivo, Tomelukast undergoes metabolic transformations that may include hydroxylation and conjugation, affecting its pharmacokinetics and pharmacodynamics.

The chemical stability of Tomelukast under physiological conditions contributes to its effectiveness as a therapeutic agent .

Mechanism of Action

Tomelukast functions primarily as a competitive antagonist at the cysteinyl leukotriene receptor type 1 (CysLT1). By blocking this receptor, Tomelukast inhibits the bronchoconstrictive effects and inflammatory responses mediated by leukotrienes.

Key Mechanistic Insights:

  • Inhibition of Bronchoconstriction: By preventing leukotriene binding, Tomelukast reduces airway inflammation and hyperresponsiveness.
  • Reduction in Mucus Production: The blockade of leukotriene receptors leads to decreased mucus secretion in the airways.

This mechanism makes Tomelukast effective in managing asthma symptoms and improving lung function in affected individuals .

Physical and Chemical Properties Analysis

Tomelukast exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 302.37 g/mol.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.

These properties are essential for understanding its formulation into dosage forms suitable for clinical use .

Applications

Tomelukast has significant applications in both clinical and research settings:

  1. Clinical Use:
    • Primarily used as a treatment for asthma and allergic rhinitis.
    • Helps reduce symptoms such as wheezing, shortness of breath, and nasal congestion.
  2. Research Applications:
    • Investigated for potential roles in other inflammatory diseases due to its mechanism of action against leukotrienes.
    • Studies continue to explore its efficacy in combination therapies with other anti-inflammatory agents.

Properties

CAS Number

88107-10-2

Product Name

Tomelukast

IUPAC Name

1-[2-hydroxy-3-propyl-4-[4-(2H-tetrazol-5-yl)butoxy]phenyl]ethanone

Molecular Formula

C16H22N4O3

Molecular Weight

318.37 g/mol

InChI

InChI=1S/C16H22N4O3/c1-3-6-13-14(9-8-12(11(2)21)16(13)22)23-10-5-4-7-15-17-19-20-18-15/h8-9,22H,3-7,10H2,1-2H3,(H,17,18,19,20)

InChI Key

MWYHLEQJTQJHSS-UHFFFAOYSA-N

SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC2=NNN=N2

Solubility

Soluble in DMSO

Synonyms

1-((2-hydroxy-3-propyl)-4-(1H-tetrazol-5-yl)butoxyphenyl)ethanone
Lilly 171883
LY 171883
LY-171883
LY171883

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC2=NNN=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.